molecular formula C14H15N3O B4722327 N-PHENYL-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-PHENYL-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4722327
M. Wt: 241.29 g/mol
InChI Key: BVBLXMIDAMCQJA-UHFFFAOYSA-N
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Description

N-Phenyl-N'-[1-(2-pyridyl)ethyl]urea is a urea derivative featuring a phenyl group and a 2-pyridylethyl substituent linked via a urea bridge. Urea compounds are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

This combination makes the compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic and heteroaromatic recognition.

Properties

IUPAC Name

1-phenyl-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBLXMIDAMCQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene .

Industrial Production Methods

Industrial production of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of phosgene, although effective, poses safety and environmental concerns, leading to the development of alternative methods that are safer and more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and pyridyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from the reactions of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA depend on the type of reaction. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in substituted urea derivatives .

Scientific Research Applications

N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations: Pyridyl vs. Piperazinyl Groups

Compound : 1-Phenyl-3-[2-(1-piperazinyl)ethyl]urea

  • Molecular Formula : C₁₃H₂₀N₄O | Molecular Weight : 248.33 g/mol
  • Key Differences: Replaces the pyridyl group with a piperazinyl ring.
  • Applications : Piperazine-containing ureas are prevalent in CNS-targeting pharmaceuticals due to their ability to cross the blood-brain barrier.
Property N-Phenyl-N'-[1-(2-Pyridyl)ethyl]urea 1-Phenyl-3-[2-(1-piperazinyl)ethyl]urea
Solubility (Polar Solvents) Moderate (pyridyl) High (piperazinyl)
Bioactivity Potential kinase inhibition CNS modulation
Synthetic Yield ~98% (analogous synthesis) Not reported

Halogen-Substituted Pyridyl Ureas

Compound : N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8)

  • Molecular Formula : C₁₂H₁₀ClN₃O | Molecular Weight : 263.68 g/mol
  • Key Differences: Introduces a chloro substituent at the 2-position of the pyridinyl ring.
  • Applications : Used in agrochemicals (e.g., herbicides) due to improved stability and target specificity.
Property This compound N-(2-Chloro-4-pyridinyl)-N'-phenylurea
Electron Effects Neutral (pyridyl) Electron-withdrawing (Cl)
Stability Moderate High (resists hydrolysis)
Toxicity Likely lower Higher (chlorine-related hazards)

Chain Length and Substituent Position

Compound : N-(2-Pyridinylmethyl)urea (CAS 36226-31-0)

  • Molecular Formula : C₇H₉N₃O | Molecular Weight : 151.17 g/mol
  • Key Differences: Features a pyridinylmethyl group instead of pyridylethyl.
  • Applications : Biochemical reagents due to compact structure and ease of functionalization.
Property This compound N-(2-Pyridinylmethyl)urea
Chain Length Ethyl (C2) Methyl (C1)
Molecular Flexibility High Low
Synthetic Complexity Moderate Low

Agrochemical Urea Derivatives

Compounds : Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)

  • Key Differences : Incorporate chlorophenyl and bulky alkyl/cycloalkyl groups, enhancing lipophilicity and persistence in environmental applications .
  • Applications : Broad-spectrum herbicides and fungicides.
Property This compound Cumyluron Pencycuron
Lipophilicity Moderate High Very High
Environmental Persistence Likely low High High

Ureas with Bulky Substituents

Compound : N-[4-(4-Pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea

  • Molecular Formula : C₂₄H₃₉N₃O | Molecular Weight : 385.59 g/mol
  • Key Differences : Bulky cyclohexyl and pyrrolidinyl groups increase steric hindrance and density (1.036 g/cm³), making it suitable for liquid crystal or surfactant applications .
Property This compound N-[4-(4-Pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea
Steric Effects Low High
Density ~1.1 g/cm³ (estimated) 1.036 g/cm³

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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